Norethindrone 3-Ethyl Ether

Pharmaceutical Analysis Quality Control Regulatory Science

Norethindrone 3-Ethyl Ether (CAS 96487-85-3), designated as Norethindrone EP Impurity F, is an essential pharmacopeial reference standard for HPLC method validation and impurity quantification in norethindrone API and finished products. Its 3-ethoxy modification imparts a distinct retention time (LogP 5.12), ensuring system suitability per EP monographs. Unlike generic progestins, only this compound meets regulatory specificity requirements for ANDA submissions and GMP batch release testing. Ideal for analytical method development, forced degradation studies, and QC applications.

Molecular Formula C22H30O2
Molecular Weight 326.48
CAS No. 96487-85-3
Cat. No. B582760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethindrone 3-Ethyl Ether
CAS96487-85-3
Synonyms(17α)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol
Molecular FormulaC22H30O2
Molecular Weight326.48
Structural Identifiers
SMILESCCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)O)C
InChIInChI=1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
InChIKeyQWUNBJUTBPRZJT-ZCPXKWAGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norethindrone 3-Ethyl Ether (CAS 96487-85-3): A Designated EP Reference Standard for Progestin Impurity Profiling


Norethindrone 3-Ethyl Ether (CAS 96487-85-3), also designated as Norethindrone EP Impurity F, is a structurally defined synthetic steroid and a key derivative of the progestin norethindrone [1]. It is characterized by a 3-ethoxy substitution on the steroid A-ring, yielding the molecular formula C22H30O2 and a molecular weight of 326.47 g/mol . Unlike a generic progestin analog, this compound is officially listed in the European Pharmacopoeia (EP) as a specified impurity standard, making it an essential tool for analytical method development, validation, and quality control (QC) in the manufacturing of norethindrone-based pharmaceuticals [2]. Its primary utility lies in its defined identity for chromatographic system suitability and impurity quantification, not in direct therapeutic application [3].

Why Generic Progestin Analogs Cannot Replace Norethindrone 3-Ethyl Ether in Analytical and QC Workflows


Generic progestins, including the parent compound norethindrone or alternative synthetic steroids like norgestrel, cannot be substituted for Norethindrone 3-Ethyl Ether in regulated analytical environments due to fundamental differences in molecular identity and purpose. While they may share a steroidal backbone, they lack the precise structural modifications that define this compound as a specific EP impurity standard [1]. In high-performance liquid chromatography (HPLC), for example, the 3-ethyl ether moiety significantly increases lipophilicity, resulting in a distinct retention time that is critical for accurate peak identification and method validation . Using an unqualified substitute would invalidate the analytical method, fail regulatory requirements for specificity and system suitability, and lead to inaccurate quantification of impurities in norethindrone drug substances and products . The following sections provide quantitative evidence for why this specific compound is irreplaceable in its intended application.

Quantitative Evidence for Procuring Norethindrone 3-Ethyl Ether (CAS 96487-85-3) Over Analogs


Regulatory Identity: Officially Designated as EP Impurity F, a Requirement for Pharmacopeial Compliance

Norethindrone 3-Ethyl Ether is unequivocally identified as Norethindrone EP Impurity F by the European Pharmacopoeia (EP) [1]. This designation is a specific, verifiable differentiator from other norethindrone-related compounds and impurities. For instance, Norethindrone Acetate EP Impurity I (CAS 50717-99-2) is the corresponding acetate ester, and Norethindrone Acetate EP Impurity F (CAS 6856-27-5) is a 6β-hydroxy derivative [2]. This unique official nomenclature is the basis for its use in analytical method development, method validation (AMV), and QC for Abbreviated New Drug Applications (ANDAs) and commercial production [1]. In contrast, a generic progestin like norgestrel or a non-EP reference standard would not satisfy the specific identity and purity requirements set forth in regulatory monographs [3].

Pharmaceutical Analysis Quality Control Regulatory Science Impurity Profiling

Lipophilicity Differential: Predicted LogP of 5.12 Drives Chromatographic Resolution from Polar Analogs

The 3-ethoxy substitution on Norethindrone 3-Ethyl Ether confers a significant increase in lipophilicity compared to the parent compound, norethindrone. This is quantitatively reflected in its predicted ACD/LogP value of 5.12 . In comparison, the parent compound norethindrone, which has a 3-keto group, is more polar and has a lower LogP [1]. This difference in hydrophobicity is a critical performance attribute in reversed-phase HPLC (RP-HPLC), the standard technique for impurity analysis. The increased lipophilicity results in a longer retention time on a C18 column under typical RP-HPLC conditions, allowing for baseline separation from the more polar parent peak and other impurities . This predictable and distinct chromatographic behavior is essential for accurate method validation and reliable quantification, which cannot be achieved with a less lipophilic, non-etherified analog.

Analytical Chemistry Chromatography Physicochemical Properties Method Development

Synthetic Utility: High-Yield (92%) Synthesis from Norethindrone Using Ethyl Orthoformate

The compound is not merely a theoretical structure but is readily accessible via a well-defined synthetic route, a critical factor for its reliable supply as a reference standard. A patent describes the synthesis of Norethindrone-3-ethyldienolether (the target compound) from norethindrone using triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid in tetrahydrofuran at 25°C for 12 hours, achieving a 92% yield . This high-yielding, mild-condition reaction contrasts with the more complex multi-step syntheses required for other steroidal derivatives, such as 6β-hydroxy norethindrone acetate (EP Impurity F for norethindrone acetate), which involves a hydroxylation step . The efficient and scalable synthesis ensures that the reference standard can be produced with high purity and consistency, a key differentiator from impurities that are only obtainable in low yields or as complex mixtures.

Organic Synthesis Process Chemistry Steroid Derivatization Reference Standard Preparation

Physicochemical Profile: Predicted Boiling Point (473.4°C) and Vapor Pressure (0.0 mmHg at 25°C) Inform Handling and Storage Protocols

For laboratory procurement and management, precise physicochemical data are essential for proper handling, storage, and risk assessment. Norethindrone 3-Ethyl Ether has a predicted boiling point of 473.4 ± 45.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 2.7 mmHg at 25°C . This indicates the compound is a non-volatile solid at room temperature, which simplifies storage and handling compared to more volatile analogs. In contrast, certain progestin intermediates or derivatives with smaller alkyl ether groups (e.g., methyl ethers) may exhibit higher volatility, necessitating more stringent containment. The low vapor pressure and high boiling point suggest that the compound is stable under standard laboratory conditions, minimizing the risk of loss due to evaporation during weighing or sample preparation. This data supports the compound's suitability as a long-term, stable reference standard for use in analytical balances and HPLC autosamplers.

Physical Chemistry Material Safety Laboratory Handling Reference Standard Management

Primary Application Scenarios for Norethindrone 3-Ethyl Ether (CAS 96487-85-3) in Pharmaceutical Development and QC


Development and Validation of HPLC Methods for Norethindrone Impurity Profiling

This compound is essential as a reference standard for developing and validating high-performance liquid chromatography (HPLC) methods intended to quantify Norethindrone EP Impurity F in drug substances and finished products. Its unique retention time, driven by its higher lipophilicity (LogP 5.12) compared to the parent drug, is used to confirm system suitability, establish method specificity, and create calibration curves for accurate impurity quantification. This application is mandated by regulatory guidelines (ICH Q2) for ANDA submissions and commercial batch release. [1]

Quality Control (QC) Release Testing of Norethindrone Active Pharmaceutical Ingredient (API) Batches

In a GMP QC laboratory, Norethindrone 3-Ethyl Ether is used as a quantitative reference standard to determine the level of EP Impurity F in each manufactured lot of norethindrone API. The acceptance criterion for this specified impurity is defined in the European Pharmacopoeia monograph. Using the correct, well-characterized standard (CAS 96487-85-3) is non-negotiable for demonstrating that the API meets its purity specifications before release for drug product manufacturing.

Stability-Indicating Method Validation for Norethindrone-Containing Formulations

During forced degradation studies of norethindrone tablets or other dosage forms, Norethindrone 3-Ethyl Ether may form as a degradation product. Having this specific impurity standard allows analytical scientists to identify and quantify this degradation peak, thereby validating that the HPLC method is truly stability-indicating and capable of separating the drug from its potential degradants. This is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory dossier. [2]

Synthesis and Characterization of Novel Progestin Derivatives for Academic or Pharmaceutical Research

For medicinal chemists exploring structure-activity relationships (SAR) of progestins, Norethindrone 3-Ethyl Ether serves as a well-defined intermediate or a comparator molecule. Its 3-ethoxy modification provides a benchmark for assessing the impact of A-ring alkylation on receptor binding, metabolic stability, or physicochemical properties. The high-yielding synthesis (92%) from norethindrone makes it a practical and accessible compound for generating larger quantities for in vitro or in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norethindrone 3-Ethyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.